(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline
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Overview
Description
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline is a chiral compound featuring a cyclopropyl group attached to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline typically involves the formation of the cyclopropyl group followed by its attachment to the aniline derivative. One common method includes the use of cyclopropanation reactions, which can be catalyzed by transition metals or other catalysts to achieve high regio- and stereoselectivity . The reaction conditions often involve the use of diazo compounds and alkenes under controlled temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation processes using continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimization of reaction parameters are crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols; reactions are carried out in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can enhance binding affinity and selectivity, leading to potent biological effects . The compound may modulate various signaling pathways, contributing to its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
®-4-(Amino(cyclopropyl)methyl)-2-chloroaniline: The enantiomer of the compound, which may exhibit different biological activities and properties.
4-(Amino(cyclopropyl)methyl)aniline: Lacks the chloro group, leading to different reactivity and applications.
2-Chloroaniline: A simpler analogue without the cyclopropyl group, used in various industrial applications.
Uniqueness
(S)-4-(Amino(cyclopropyl)methyl)-2-chloroaniline is unique due to its chiral nature and the presence of both cyclopropyl and chloro groups, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for research and development in multiple fields .
Properties
Molecular Formula |
C10H13ClN2 |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
4-[(S)-amino(cyclopropyl)methyl]-2-chloroaniline |
InChI |
InChI=1S/C10H13ClN2/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,10H,1-2,12-13H2/t10-/m0/s1 |
InChI Key |
ZLDCMXYYRDTCHG-JTQLQIEISA-N |
Isomeric SMILES |
C1CC1[C@@H](C2=CC(=C(C=C2)N)Cl)N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)N)Cl)N |
Origin of Product |
United States |
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